7-methoxy-5-nitro-1H-indole-3-carboxylic acid
Description
7-Methoxy-5-nitro-1H-indole-3-carboxylic acid is a nitro-substituted indole derivative with a methoxy group at position 7 and a carboxylic acid moiety at position 2. Indole-3-carboxylic acid derivatives are recognized for their significance as plant auxins and intermediates in pharmaceutical synthesis .
Properties
Molecular Formula |
C10H8N2O5 |
|---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
7-methoxy-5-nitro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O5/c1-17-8-3-5(12(15)16)2-6-7(10(13)14)4-11-9(6)8/h2-4,11H,1H3,(H,13,14) |
InChI Key |
IOZGBNQIQNLVMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1NC=C2C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid typically involves the nitration of 7-methoxyindole followed by carboxylation. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-5-nitro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and Pd/C.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carboxyl group.
Substituted derivatives: Formed by nucleophilic substitution of the methoxy group.
Scientific Research Applications
7-methoxy-5-nitro-1H-indole-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The carboxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Indole-3-Carboxylic Acid Derivatives
The table below compares key structural and physicochemical properties of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid with related compounds:
Functional Group Impact on Properties
- Nitro vs. Methoxy/Chloro Groups: The nitro group (NO₂) at position 5 in the target compound is strongly electron-withdrawing, reducing electron density on the indole ring compared to methoxy (OCH₃, electron-donating) or chloro (Cl, weakly electron-withdrawing) substituents. This affects reactivity in electrophilic substitution reactions and binding affinity in biological systems .
- Carboxylic Acid Position : The 3-carboxylic acid group is conserved across analogs, enabling hydrogen bonding in crystal structures (e.g., 5-chloro derivative ) and interactions with biological targets.
Biological Activity
7-Methoxy-5-nitro-1H-indole-3-carboxylic acid is a significant derivative of the indole family, characterized by the presence of a methoxy group at position seven, a nitro group at position five, and a carboxylic acid group at position three. This unique structural composition endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The presence of the methoxy and nitro groups enhances the compound's lipophilicity and reactivity. These properties facilitate interactions with various biological targets, which are essential for its therapeutic potential. The nitro group can undergo reduction to form reactive intermediates that may contribute to antimicrobial and anticancer effects.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. It has been observed to selectively target colorectal carcinoma (HCT116) with an IC50 value of 6.76 µg/mL, outperforming standard chemotherapy agents like 5-fluorouracil (IC50 = 77.15 µg/mL) .
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, potentially through disruption of bacterial cell functions.
- Antioxidant Properties : Its ability to scavenge free radicals suggests potential applications in oxidative stress-related conditions.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound enhances apoptotic signaling pathways by regulating anti-apoptotic proteins and promoting caspase activation, leading to cell cycle arrest in the G1/S phase .
- Molecular Interactions : Molecular docking studies have revealed its interactions with key proteins involved in cancer progression, such as Caspase 9 and MDM2, indicating its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methoxy-1H-indole-2-carboxylic acid | Lacks nitro group | Focuses on anti-inflammatory properties |
| 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid | Fluoro group instead of methoxy | Potentially different reactivity due to fluorine |
| 7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid | Methyl substitution at position two | Alters lipophilicity and biological activity |
The combination of both methoxy and nitro groups in this compound contributes to its unique reactivity and biological properties compared to other indole derivatives.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Colorectal Cancer Study : In vitro assays demonstrated that this compound significantly inhibited cell proliferation in HCT116 cells while showing reduced toxicity towards normal human skin melanocyte cells (HFB4), indicating selectivity towards cancerous cells .
- Antimicrobial Testing : The compound was tested against multiple bacterial strains, exhibiting notable antibacterial activity that suggests potential for development into therapeutic agents for infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
